Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane
Description
Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane (IUPAC name: 1-Chloro-3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)-phenyl]propan-2-yl]phenoxy]propan-2-ol) is a chlorinated bisphenol derivative structurally related to bisphenol F diglycidyl ether (BFDGE). It is commonly referred to as BFDGE·2HCl due to its synthesis via hydrochlorination of BFDGE, a process that enhances its stability and reduces epoxy reactivity . This compound has been widely studied as a coating material for food cans, where its derivatives serve as alternatives to bisphenol A (BPA)-based resins . Its molecular structure features two aromatic rings connected by a methane bridge, each substituted with a 3-chloro-2-hydroxypropoxy group. These functional groups contribute to its physicochemical properties, including moderate hydrophilicity (logP ~2.5–3.0) and a molecular weight of approximately 469 g/mol .
Properties
Molecular Formula |
C19H22Cl2O4 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-chloro-3-[4-[[4-(3-chloro-2-hydroxypropoxy)phenyl]methyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H22Cl2O4/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,22-23H,9-13H2 |
InChI Key |
VQXSOBIULOLCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CCl)O)OCC(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether is synthesized through the reaction of Bisphenol F with epichlorohydrin under basic conditions. The reaction typically involves the use of a catalyst such as sodium hydroxide to facilitate the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of Bisphenol F bis(3-chloro-2-hydroxypropyl) ether involves large-scale reactors where Bisphenol F and epichlorohydrin are reacted in the presence of a base. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms in Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane undergo nucleophilic substitution under basic or acidic conditions. Key reactions include:
Reaction with Amines
In the presence of amines (e.g., ammonia or alkylamines), the chloro groups are replaced by amine functionalities. For example:
This reaction proceeds via an Sₙ2 mechanism, with yields dependent on solvent polarity and temperature.
Table 1: Reaction Conditions and Yields with Amines
| Amine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NH₃ | MeOH | 25 | 62 |
| CH₃NH₂ | EtOH | 60 | 78 |
| (CH₃)₂NH | THF | 40 | 85 |
Data adapted from enzymatic synthesis protocols .
Hydrolysis to Diols
Under alkaline conditions (e.g., NaOH/H₂O), chloro groups hydrolyze to form diols:
This reaction is critical for generating intermediates in polymer synthesis .
Esterification and Acylation
The hydroxyl groups participate in esterification with anhydrides or acyl chlorides:
Butyrate Ester Formation
Reaction with butyric anhydride in pyridine yields the corresponding diesters:
Key findings :
Epoxide Formation
The compound reacts with epichlorohydrin under basic conditions (e.g., K₂CO₃) to form epoxide intermediates, which are pivotal in resin synthesis:
Table 2: Epoxidation Reaction Parameters
| Base | Solvent | Time (h) | Epoxide Yield (%) |
|---|---|---|---|
| K₂CO₃ | MeCN | 45 | 72 |
| NaHCO₃ | THF | 24 | 65 |
Data from catalytic epoxidation studies .
Interaction with Biological Targets
This compound exhibits endocrine-disrupting potential by binding to androgen receptors. Key interactions include:
-
Androgen Receptor Binding : Competitive assays show IC₅₀ values of 1.2 µM, comparable to bisphenol A .
-
Cytotoxicity : EC₅₀ = 45 µM in HEK293 cells, indicating moderate toxicity .
By-Product Analysis
During synthesis, dimerization and side reactions generate impurities:
Table 3: Common By-Products and Characterization
| By-Product | Molecular Formula | Formation Pathway |
|---|---|---|
| Dimer (3d ) | C₂₃H₂₈O₇Na | Self-condensation of epoxides |
| Chlorohydrin derivatives | C₁₉H₂₂ClO₅ | Partial hydrolysis |
Scientific Research Applications
Industrial Applications
1. Polymer Industry
- Monomer for Epoxy Resins : This compound serves as a crucial monomer in the synthesis of epoxy resins. Its unique structure enhances the thermal and mechanical properties of the resulting polymers, making them suitable for high-performance applications in electronics and automotive sectors.
- Thermosetting Plastics : Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane is utilized in producing thermosetting plastics that exhibit excellent durability and resistance to heat and chemicals.
2. Coatings and Adhesives
- Protective Coatings : The compound is incorporated into protective coatings that require high resistance to solvents and environmental degradation. Its properties enhance adhesion and durability in coatings used for metal and plastic substrates.
- Adhesives : It is also employed in formulating adhesives that require strong bonding capabilities, particularly in construction and automotive applications.
Biological Research Applications
1. Endocrine Disruption Studies
- Research has indicated that this compound may disrupt endocrine functions similar to other bisphenolic compounds. Studies focus on its binding affinity to androgen receptors, suggesting potential implications for hormonal pathways in biological systems .
2. Toxicological Assessments
- Investigations into the toxicological effects of this compound reveal its potential as an endocrine disruptor. Case studies have shown correlations between bisphenol residues found in biological samples (e.g., amniotic fluid) and adverse health outcomes, such as chromosomal abnormalities in fetuses .
Case Studies
Several studies have documented the effects of this compound on biological systems:
- Study on Amniotic Fluid Residues : Research highlighted the presence of various bisphenols, including derivatives of this compound, in amniotic fluid samples from pregnant women. The findings suggest a need for further investigation into the implications of these compounds on fetal development .
- Toxicological Profiles : Toxicological assessments indicate that exposure to this compound may lead to hormonal disruptions, necessitating caution in its industrial use and environmental release.
Mechanism of Action
The mechanism by which Bisphenol F bis(3-chloro-2-hydroxypropyl) ether exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an endocrine disruptor by binding to hormone receptors and interfering with normal hormonal functions. It can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Comparison with Similar Compounds
Anti-Androgenic Effects
In vitro assays using AR-EcoScreen cells demonstrated that this compound exhibits lower anti-androgenic activity compared to BADGE·2HCl. At 10 μM concentration, it showed 40–50% inhibition of dihydrotestosterone (DHT)-induced AR activation, whereas BADGE·2HCl achieved 60–70% inhibition . This disparity is attributed to structural differences: the propane core in BADGE·2HCl may enhance binding affinity to hormone receptors compared to the methane core in BFDGE·2HCl .
Environmental and Health Considerations
- Persistence : The chlorine substituents in this compound increase environmental persistence compared to BPF but less so than BPAF due to its lower logP .
Biological Activity
Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane (BHP) is a synthetic compound characterized by its unique structure, which includes two phenolic units connected by a methylene bridge and substituted with 3-chloro-2-hydroxypropoxy groups. With the molecular formula C19H22Cl2O4, BHP is part of the bisphenol family, known for their diverse biological activities and industrial applications. This article delves into the biological activity of BHP, exploring its potential effects on human health, particularly regarding endocrine disruption and cellular interactions.
Chemical Structure and Properties
BHP's structure allows for significant reactivity due to its functional groups:
- Hydroxyl Groups : Capable of hydrogen bonding and participating in nucleophilic substitution reactions.
- Chloro Groups : Susceptible to nucleophilic attack, leading to various derivatives.
The synthesis typically involves reacting bisphenol derivatives with chlorinated propanol in the presence of a base, highlighting its accessibility for research and application in various fields .
Biological Activity Overview
BHP exhibits several biological activities that warrant further investigation:
Endocrine Disruption
Research indicates that BHP may disrupt endocrine functions, similar to other bisphenolic compounds. It has been shown to interact with androgen receptors, potentially influencing hormonal pathways. This interaction could lead to adverse health effects, particularly concerning reproductive health and development .
Cellular Interactions
Studies have suggested that BHP may affect calcium signaling pathways by inhibiting specific calcium ATPases. For instance, bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane has been identified as a selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1), which plays a crucial role in calcium homeostasis within cells . This inhibition can disrupt normal cellular processes, including hormone release and protein modification.
Comparative Analysis with Other Bisphenols
To contextualize BHP's biological activity, it is useful to compare it with other well-known bisphenols:
| Compound Name | Structure | Key Features |
|---|---|---|
| Bisphenol A (BPA) | C15H16O2 | Widely used; known endocrine disruptor |
| Bisphenol F (BPF) | C13H12O3 | Less toxic than BPA; used in epoxy resins |
| Bisphenol S (BPS) | C12H10O4S | Alternative to BPA; less estrogenic activity |
| Bis(3-chloro-2-hydroxypropyl)ether | C19H22Cl2O4 | Similar functional groups; potential for similar activity |
BHP stands out due to its specific substitution pattern, which may confer unique reactivity and interaction properties compared to its analogs .
Case Studies and Research Findings
Recent studies have focused on the presence of bisphenols in biological samples, highlighting their potential health implications:
- Amniotic Fluid Analysis : A study analyzed amniotic fluid samples for bisphenol residues, finding correlations between certain bisphenols and chromosomal abnormalities in fetuses. This raises concerns about prenatal exposure to compounds like BHP .
- Pericardial Fluid Studies : Investigations into pericardial fluid revealed the presence of multiple bisphenols, including BPA and BPF, suggesting systemic exposure among patients with coronary artery disease. The implications for cardiovascular health are significant .
- Environmental Exposure : Research on bisphenol contamination in food-contact materials indicates that exposure can occur through dietary sources, emphasizing the need for monitoring these compounds in consumer products .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Begin with a systematic literature review to identify existing protocols for synthesizing structurally similar diaryl methane derivatives. Prioritize routes involving nucleophilic substitution or etherification reactions due to the compound's chloro-hydroxypropoxy groups. Optimize parameters (e.g., solvent polarity, temperature, catalyst selection) using a factorial experimental design to maximize yield and purity. Characterize intermediates via H/C NMR and HPLC-MS to confirm structural integrity at each stage .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be validated?
- Methodological Answer : Combine FT-IR to confirm hydroxyl and ether functional groups, H/C NMR for positional isomerism analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Use reversed-phase HPLC with UV detection for purity assessment. Validate interpretations by cross-referencing spectral data with computational simulations (e.g., density functional theory for NMR chemical shifts) and replicate analyses across multiple batches .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation kinetics using HPLC-UV and track chloride ion release via ion chromatography. Apply Arrhenius modeling to extrapolate shelf-life under standard storage conditions. Include control experiments to differentiate hydrolytic degradation from oxidative pathways .
Advanced Research Questions
Q. What theoretical frameworks guide the study of this compound’s interactions with biological macromolecules, and how can these be integrated into experimental design?
- Methodological Answer : Adopt molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with proteins or DNA, grounded in quantum mechanical/molecular mechanical (QM/MM) frameworks. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Align experimental parameters (e.g., buffer composition, temperature) with computational assumptions to reduce model-data discrepancies .
Q. How can contradictory data on the environmental persistence of this compound be resolved across studies?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., soil organic matter content, microbial activity). Design controlled microcosm studies to isolate degradation pathways (abiotic vs. biotic) using C-labeled analogs. Apply multivariate statistics to disentangle factors influencing half-life variability. Cross-validate results with OECD 307 guidelines for environmental fate assessment .
Q. What methodologies are suitable for elucidating the oxidative degradation mechanisms of this compound in aqueous systems?
- Methodological Answer : Use LC-QTOF-MS to identify transient degradation products (e.g., quinone derivatives, chlorinated intermediates) under UV/HO or Fenton reaction conditions. Perform kinetic isotope effect (KIE) studies to confirm radical-mediated pathways. Couple with electron paramagnetic resonance (EPR) to detect hydroxyl radical involvement. Compare pathways across pH gradients to map reaction networks .
Q. How can the bioaccumulation potential of this compound be evaluated in aquatic ecosystems?
- Methodological Answer : Employ a tiered approach:
- Tier 1 : Measure octanol-water partition coefficients () via shake-flask methods.
- Tier 2 : Conduct bioconcentration factor (BCF) assays using zebrafish (Danio rerio) under OECD 305 guidelines.
- Tier 3 : Model trophic magnification factors using aquatic food web models (e.g., ECOPATH). Validate with field sampling in contaminated water bodies .
Methodological Design Considerations
- Theoretical Alignment : Ensure hypotheses are rooted in chemical reactivity principles (e.g., Hammett correlations for substituent effects) or ecotoxicological paradigms (e.g., "One Health" for environmental impact studies) .
- Data Robustness : Replicate experiments across independent laboratories to address reproducibility crises. Use open-access platforms for raw data sharing and peer validation .
- Interdisciplinary Integration : Combine synthetic chemistry with computational toxicology or systems biology to address multifaceted research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
